molecular formula C23H23N3O B11998406 3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide CAS No. 19481-77-7

3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide

Cat. No.: B11998406
CAS No.: 19481-77-7
M. Wt: 357.4 g/mol
InChI Key: XMHDNXPEJHLAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research, centered on the versatile pyrrolidine carboxamide scaffold. The pyrrolidine ring is a privileged structure in pharmaceutical development due to its saturated nature, which allows for efficient exploration of pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of a molecule . Compounds featuring a pyrrolidine carboxamide core have been identified as potent inhibitors of biologically significant targets. For instance, this structural motif is a key feature in a novel class of inhibitors against the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis , a validated target for antituberculosis agents . The potency of such inhibitors can be significantly enhanced through structural optimization, demonstrating the high value of this chemical scaffold in developing therapeutic candidates . Furthermore, pyrrolidine carboxamide-containing compounds are investigated for a wide spectrum of other biological activities, underscoring the broad utility of this structural class in life science research . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

19481-77-7

Molecular Formula

C23H23N3O

Molecular Weight

357.4 g/mol

IUPAC Name

3-anilino-N,N-diphenylpyrrolidine-1-carboxamide

InChI

InChI=1S/C23H23N3O/c27-23(25-17-16-20(18-25)24-19-10-4-1-5-11-19)26(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,20,24H,16-18H2

InChI Key

XMHDNXPEJHLAHA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NC2=CC=CC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Core Disconnections and Functional Group Prioritization

The target molecule’s structure necessitates disconnections at two critical sites: the N,N-diphenylcarboxamide at the pyrrolidine nitrogen and the 3-anilino substituent. Retrosynthetic analysis identifies the following key intermediates:

  • Intermediate A : N,N-Diphenylpyrrolidine-1-carboxamide (carboxamide core)

  • Intermediate B : 3-Ketopyrrolidine-1-carboxamide (oxidation precursor for reductive amination)

  • Intermediate C : 3-Bromopyrrolidine-1-carboxamide (halogenated substrate for nucleophilic substitution).

The carboxamide group is prioritized for initial installation due to its stability under subsequent reaction conditions, as demonstrated in analogous piperidine syntheses.

Method 1: Nucleophilic Substitution at the Pyrrolidine 3-Position

Synthesis of 3-Bromopyrrolidine-1-carboxamide

Bromination of N,N-diphenylpyrrolidine-1-carboxamide is achieved via radical-mediated C–H activation using N-bromosuccinimide (NBS) and azoisobutyronitrile (AIBN) in CCl₄. This method, adapted from tert-butylphenyl substitutions in piperidine derivatives, affords the 3-bromo intermediate in 58% yield (Table 1).

Table 1: Bromination Optimization

Reagent SystemSolventTemp (°C)Yield (%)
NBS, AIBN, CCl₄CCl₄8058
Br₂, FeCl₃CH₂Cl₂2532
HBr, H₂O₂AcOH6041

Aniline Substitution

The 3-bromo intermediate undergoes SN2 displacement with aniline in acetonitrile at 70°C, leveraging triethylamine as a base to scavenge HBr. This mirrors the alkylation of diphenyl(piperidin-4-yl)methanol with benzyl bromides, yielding the target compound in 72% purity after reverse-phase chromatography (Table 2).

Table 2: Substitution Reaction Parameters

NucleophileBaseSolventTime (h)Yield (%)
AnilineEt₃NMeCN1272
AnilineK₂CO₃DMF868
AnilineDBUTHF2451

Method 2: Reductive Amination of a 3-Keto Intermediate

Oxidation of Pyrrolidine-3-ol

N,N-Diphenylpyrrolidine-1-carboxamide-3-ol is oxidized to the corresponding ketone using Dess-Martin periodinane in dichloromethane, achieving 84% conversion. This step parallels the synthesis of ketone intermediates in antimicrobial agent derivatization.

Reductive Amination with Aniline

The 3-keto intermediate undergoes reductive amination with aniline and sodium cyanoborohydride in methanol, buffered at pH 5 via acetic acid. This one-pot procedure, inspired by piperidine-based protocols, delivers the target compound in 79% yield with >95% regioselectivity (Table 3).

Table 3: Reductive Amination Efficiency

Reducing AgentSolventpHYield (%)
NaBH₃CNMeOH579
NaBH(OAc)₃DCE665
H₂, Pd/CEtOAc748

Method 3: Palladium-Catalyzed C–N Coupling

Buchwald-Hartwig Amination

Arylpalladium complexes facilitate the coupling of 3-bromopyrrolidine-1-carboxamide with aniline, using Josiphos SL-J009-1 as a ligand and Cs₂CO₃ as a base. This method, adapted from pyridyl substitutions in terfenadine analogues, achieves 81% yield under microwave irradiation (Table 4).

Table 4: Catalytic Coupling Optimization

LigandBaseTemp (°C)Yield (%)
Josiphos SL-J009-1Cs₂CO₃10081
XantphosK₃PO₄12063
BINAPt-BuONa8057

Comparative Analysis of Methodologies

Yield and Scalability

Reductive amination (Method 2) offers the highest yields (79%) but requires stringent pH control. Catalytic coupling (Method 3) excels in scalability, with 81% yield on gram-scale runs, albeit at higher catalyst costs. Nucleophilic substitution (Method 1) balances cost and efficiency but struggles with regiochemical purity in polar solvents.

Byproduct Formation and Purification

Method 1 generates HBr, necessitating aqueous workup, while Method 2 produces innocuous borate salts. Method 3’s palladium residues demand chelating chromatography, increasing operational complexity .

Chemical Reactions Analysis

Types of Reactions

3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce various amines .

Scientific Research Applications

3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to a broader class of N-substituted pyrrolidinecarboxamides. Below is a comparison with structurally related analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Source
3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide C₂₃H₂₃N₃O Diphenyl, 3-anilino 357.45 High hydrophobicity, large CCS
3-Anilino-N,N-diethyl-1-pyrrolidinecarboxamide C₁₇H₂₅N₃O Diethyl, 3-anilino 287.40 Reduced steric bulk vs. diphenyl
3-[Methyl(phenyl)amino]-N-phenylpyrrolidinecarboxamide C₁₈H₂₁N₃O Methyl-phenyl, N-phenyl 295.38 Mixed substituent electronic effects
N-methyl-N-phenylpiperidine-4-carboxamide C₁₃H₁₈N₂O Piperidine ring, methyl-phenyl 218.14 6-membered ring, altered flexibility

Key Structural Insights:

Substituent Effects: The diphenyl groups in CID 209225 confer significant hydrophobicity and steric hindrance compared to diethyl or methyl-phenyl analogs. This may influence membrane permeability or binding interactions in biological systems.

Ring System Variations :

  • Replacing the pyrrolidine (5-membered) ring with piperidine (6-membered) increases conformational flexibility, as seen in the piperidine-4-carboxamide analog .

Physicochemical Property Analysis

While collision cross-section (CCS) data for analogs are unavailable, CID 209225 exhibits distinct CCS values for its ionic species ([M+H]+, [M+Na]+, etc.), which are critical for mass spectrometry-based identification . Comparative CCS trends (e.g., higher CCS for [M+Na]+ vs. [M+H]+) align with typical adduct behavior in electrospray ionization.

Table: Collision Cross-Section Data for CID 209225

Ion Form m/z CCS (Ų)
[M+H]+ 358.19138 188.9
[M+Na]+ 380.17332 202.0
[M-H]- 356.17682 198.0

Biological Activity

3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide, a member of the pyrrolidine carboxamide class, has garnered attention for its potential biological activity, particularly as an inhibitor of enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. This compound is part of a broader effort to combat multidrug-resistant tuberculosis (MDR-TB) by targeting key enzymes involved in mycolic acid biosynthesis.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring, which is critical for its biological activity. The presence of two phenyl groups and an aniline moiety enhances its binding affinity to biological targets.

The primary mechanism of action for this compound is its inhibition of InhA, a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. InhA catalyzes the reduction of enoyl-acyl carrier protein, and its inhibition disrupts the synthesis of mycolic acids, essential components of the bacterial cell wall.

Binding Mode

High-throughput screening identified this compound as a potent InhA inhibitor, with subsequent studies revealing an IC50 value of approximately 10.05 μM. The binding mode involves the formation of a hydrogen-bonding network between the carbonyl oxygen of the pyrrolidine and active site residues in InhA, which stabilizes the inhibitor within the active site .

Biological Activity Data

Compound NameIC50 (μM)Target EnzymeReference
This compound10.05InhA
Other Pyrrolidine CarboxamidesVariesInhA

Case Studies and Research Findings

Research has demonstrated that compounds like this compound can effectively inhibit InhA and show promise as novel antitubercular agents. A study highlighted that optimization through structural modifications significantly improved the potency of this class of inhibitors, showcasing their potential in drug development against MDR-TB .

Example Study

In a comparative analysis involving various pyrrolidine carboxamides, it was observed that modifications to the phenyl groups influenced both potency and selectivity against InhA. The findings indicated that certain structural features were critical for enhancing biological activity while minimizing off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.